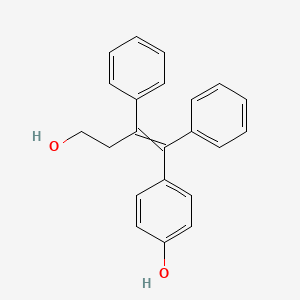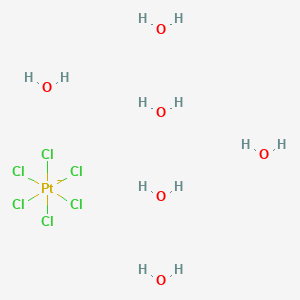
hexachloroplatinum(2-);hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexachloroplatinum(2-);hexahydrate, also known as chloroplatinic acid hexahydrate, is an inorganic compound with the chemical formula H2PtCl6·6H2O. It is a red solid that is highly soluble in water and is an important commercial source of platinum. This compound is often used as a precursor for various platinum-based catalysts and materials .
Métodos De Preparación
Hexachloroplatinum(2-);hexahydrate can be synthesized through several methods:
Dissolution in Aqua Regia: The most common method involves dissolving platinum in hot aqua regia (a mixture of nitric acid and hydrochloric acid).
Chlorine Gas Exposure: Another method involves exposing an aqueous suspension of platinum particles to chlorine gas.
Electrolysis: This compound can also be produced via electrolysis.
Análisis De Reacciones Químicas
Hexachloroplatinum(2-);hexahydrate undergoes various chemical reactions:
Reduction: It can be reduced by hydrogen to form elemental platinum.
Decomposition: When heated, this compound decomposes to platinum(IV) chloride, releasing hydrochloric acid and water.
Aplicaciones Científicas De Investigación
Hexachloroplatinum(2-);hexahydrate has numerous applications in scientific research:
Nanoparticle Synthesis: It is employed in the preparation of platinum nanoparticles, which have applications in various fields, including medicine and electronics.
Material Science: This compound is used to prepare nano-composites of platinum and other materials, enhancing their properties for industrial applications.
Mecanismo De Acción
The mechanism by which hexachloroplatinum(2-);hexahydrate exerts its effects is primarily through its ability to act as a source of platinum ions. These ions can participate in various catalytic processes, facilitating reactions by lowering activation energies. The compound’s molecular targets include substrates in catalytic reactions, where it helps in the formation of intermediate complexes that lead to the desired products .
Comparación Con Compuestos Similares
Hexachloroplatinum(2-);hexahydrate can be compared with other similar compounds, such as:
Hexachloropalladic Acid: Similar to this compound, this compound is used as a precursor for palladium-based catalysts.
Potassium Hexachloroplatinate: This compound is another platinum precursor but has different solubility and reactivity properties compared to this compound.
Ammonium Hexachloroplatinate: Formed by treating this compound with ammonium salts, it is used in different catalytic and material science applications.
This compound stands out due to its high solubility in water and its versatility as a platinum source in various chemical processes.
Propiedades
Fórmula molecular |
Cl6H12O6Pt-2 |
|---|---|
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
hexachloroplatinum(2-);hexahydrate |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-6 |
Clave InChI |
PIJUVEPNGATXOD-UHFFFAOYSA-H |
SMILES canónico |
O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


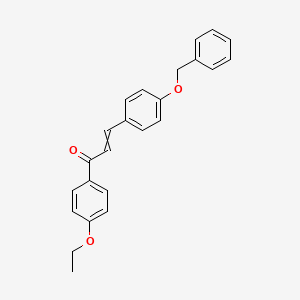
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
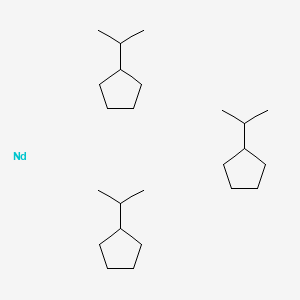
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
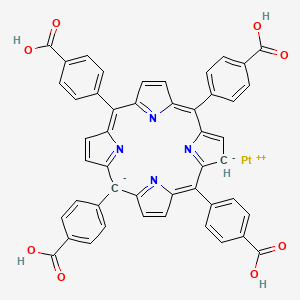

![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
